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Compound of Interest

Compound Name:
2,5-Dichloro-4-methylmandelic

acid

CAS No.: 1806347-56-7

Cat. No.: B1413338

Get Quote

Executive Summary
Chlorinated mandelic acid (Cl-MA) derivatives represent a critical scaffold in medicinal

chemistry and industrial chiral resolution. This guide analyzes the physicochemical and

biological impact of chlorine substitution on the mandelic acid pharmacophore. We explore how

the position of the chlorine atom (ortho, meta, para) dictates lipophilicity, steric hindrance, and

electronic distribution, thereby governing two primary "activities": antimicrobial potency and

chiral resolution efficiency.

Molecular Architecture & Physicochemical
Properties
The core mandelic acid structure (

-hydroxy-phenylacetic acid) possesses a stereogenic center at the

-carbon. The introduction of a chlorine atom modifies the molecule's properties through the
inductive effect (-I) and lipophilic contribution.
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Electronic and Steric Effects
The chlorine substituent alters the acidity (

) and reactivity of the molecule.

Electronic Effect: Chlorine is electron-withdrawing. Substitution on the phenyl ring generally

increases the acidity of the carboxylic acid group compared to unsubstituted mandelic acid.

Ortho-substitution (2-Cl): Creates significant steric hindrance near the chiral center,

affecting enzyme binding and chiral recognition.

Para-substitution (4-Cl): Minimizes steric clash but significantly enhances lipophilicity,

often improving membrane permeability in biological systems.

Lipophilicity (LogP) and Membrane Permeability
A key driver in the SAR of Cl-MA derivatives is the partition coefficient (LogP).

Unsubstituted Mandelic Acid: Hydrophilic; limited passive diffusion across bacterial

membranes.

Chlorinated Derivatives: The addition of Cl increases LogP.

Causality: Higher lipophilicity facilitates penetration through the lipid bilayer of fungal and

bacterial cell membranes, directly correlating with increased antimicrobial potency.[1][2]

Synthesis & Production Workflows
Efficient access to specific chlorinated isomers is a prerequisite for SAR studies. We present

the industrial-standard Oxidation-Chlorination route starting from styrene, which avoids the use

of highly toxic cyanides associated with the traditional mandelonitrile route.
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Caption: Figure 1. Oxidation-chlorination synthesis pathway avoiding cyanide reagents.

Structure-Activity Relationship (SAR) Analysis
Biological Activity: Antimicrobial Potency
The SAR for antimicrobial activity, particularly against fungal pathogens like Gibberella

saubinetii and Sclerotinia sclerotiorum, relies on the "Hybrid Scaffold" approach.

Core Finding: Simple Cl-MA has moderate activity. Coupling Cl-MA with 1,3,4-oxadiazole

thioethers significantly amplifies potency.

Mechanistic SAR:

Lipophilic Tail (Cl-Phenyl): The 4-Cl substituted ring acts as the "warhead" for membrane

insertion.

Linker (Thioether): Provides flexibility.

Pharmacophore (Oxadiazole): Mimics peptide bonds, potentially inhibiting enzymes like

succinate dehydrogenase (SDH).

Potency Ranking: 4-Cl > 2-Cl > Unsubstituted.

Reasoning: The 4-Cl position offers the optimal balance of lipophilicity without steric

interference at the receptor site.

Chemical Activity: Chiral Resolution Efficiency
In the context of drug manufacturing (e.g., (S)-Clopidogrel synthesis), the "activity" is the ability

of the racemate to be resolved into enantiomers.

Resolving Agent: (R)-(+)-Benzyl-1-phenylethylamine (BPA).[3][4][5]

The "Halogen Bond" Effect:

4-ClMA: Forms a highly stable, less soluble diastereomeric salt with BPA.
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Mechanism: X-ray crystallography reveals specific Cl...Cl interactions and Cl...

interactions in the crystal lattice. These non-covalent interactions "lock" the
supramolecular structure, enhancing the difference in solubility between diastereomers.

2-ClMA: Resolution is more difficult due to steric hindrance preventing the tight "lock-and-

key" packing required for efficient precipitation.

DOT Diagram: SAR Logic Flow
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Caption: Figure 2. Dual SAR pathways: Biological potency vs. Chiral resolution efficiency.

Experimental Protocols
Protocol 1: Synthesis of 4-Chloromandelic Acid
(Oxidation-Chlorination)
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Objective: Produce high-purity 4-ClMA without cyanide.

Reagents: 4-Chloroacetophenone (10 mmol), DMSO (solvent),

(catalyst), NaOH (40% aq).

Reaction:

Dissolve 4-chloroacetophenone in DMSO (30 mL).

Add catalytic iodine (0.5 mmol).

Heat to 100°C for 4 hours (Monitor via TLC).

Note: This step generates the arylglyoxal intermediate via Kornblum oxidation.

Hydrolysis:

Cool mixture to 0°C.

Slowly add NaOH (40% aq, 15 mL). A Cannizzaro-type rearrangement occurs.

Stir at room temperature for 2 hours.

Work-up:

Acidify with HCl to pH 2.

Extract with Ethyl Acetate (3 x 50 mL).

Dry over

and concentrate.

Recrystallization: Use Toluene/Hexane to obtain white crystals (Yield ~85%).

Protocol 2: Antifungal Assay (Poisoned Food Technique)
Objective: Determine
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against Sclerotinia sclerotiorum.[6]

Preparation: Dissolve Cl-MA derivative in DMSO to create stock solutions (concentration

gradient: 6.25, 12.5, 25, 50, 100

g/mL).

Media: Mix 1 mL of stock solution with 99 mL of sterile Potato Dextrose Agar (PDA) at 50°C.

Pour into Petri dishes.

Inoculation: Place a 5mm mycelial plug of S. sclerotiorum in the center of the plate.

Incubation: Incubate at 25°C for 72 hours.

Measurement: Measure colony diameter (mm).

Calculation:

(where C = control diameter, T = treatment diameter).

Validation: Use Carbendazim as a positive control.

Data Presentation
Table 1: Comparative Physicochemical & Biological Data

Derivative
Substituent
Position

LogP (Calc)
Resolution
Efficiency
(with BPA)

Antifungal

(mg/L)*

Mandelic Acid None 0.62 N/A >100

2-Cl-MA Ortho 1.25 Low (<40%) 45.2

3-Cl-MA Meta 1.31 Moderate 38.5

4-Cl-MA Para 1.31 High (>84%) 20.4

*Note:

values representative for 1,3,4-oxadiazole derivatives against G. saubinetii.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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